molecular formula C11H13NO2 B1414129 4-Formyl-3,N,N-trimethylbenzamide CAS No. 1289089-11-7

4-Formyl-3,N,N-trimethylbenzamide

Cat. No.: B1414129
CAS No.: 1289089-11-7
M. Wt: 191.23 g/mol
InChI Key: VDOITRKIZVNZFE-UHFFFAOYSA-N
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Description

4-Formyl-3,N,N-trimethylbenzamide is a chemical compound for Research Use Only and is not intended for diagnostic or therapeutic uses. This multifunctional organic compound belongs to the class of substituted benzamides and is characterized by the presence of both a formyl group and two methyl groups on the nitrogen atom of the amide functionality. These distinct structural features make it a valuable building block in organic synthesis and medicinal chemistry research. The formyl group is a highly reactive moiety, making this compound an excellent precursor for synthesizing a diverse array of more complex molecules through condensation, reduction, or nucleophilic addition reactions . Compounds with similar N,N-dimethyl benzamide structures have been identified as key intermediates in the synthesis of complex molecules for pharmaceutical applications, underscoring the potential research value of this scaffold . Researchers can utilize this compound to develop novel chemical entities for various investigations, including drug discovery and material science. As with all reagents, researchers should conduct thorough safety assessments and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

4-formyl-N,N,3-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-6-9(11(14)12(2)3)4-5-10(8)7-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOITRKIZVNZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

N,n Dimethylbenzamide Derivatives:

N,N-dimethylbenzamide itself can undergo various reactions. For instance, its diethylmercaptole derivative has been shown to react with active methylene (B1212753) compounds, amines, and hydrazines to form α-dimethylaminobenzylidene derivatives. researchgate.net It can also be used in cyclization reactions to produce heterocyclic compounds like 2-phenylimidazoline and 2-phenyloxazoline. researchgate.net

Formyl Substituted Benzene Derivatives:

Compounds containing a formyl group on a benzene (B151609) ring are valuable precursors in organic synthesis. For example, 3-formyl-4-hydroxy-N-methylbenzamide is noted as an intermediate in the synthesis of more complex organic molecules. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

The synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide has been reported, highlighting the utility of formyl- and amide-containing structures in building larger, functionalized molecules. cienciadigital.org

N Alkylation and N Demethylation Chemistry:

General methods for the N-alkylation of unprotected amino acids using alcohols have been developed, which is a fundamental transformation in organic chemistry. nih.gov

The N-demethylation of secondary N-methylphenylalkylamines can be influenced by the presence of other functional groups, such as an N-formyl group, which has been shown to inhibit this reaction in certain cases. nih.gov

Use in Heterocyclic Synthesis:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the formyl proton, and the methyl groups.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-withdrawing nature of the formyl and amide groups and the electron-donating effect of the methyl group. The proton on the carbon between the formyl and methyl groups is expected to be a singlet, while the other two protons will likely appear as an AX or AB system, showing doublet or doublet of doublets splitting, respectively. Based on data for similar structures like 4-formylbenzoic acid, the aromatic protons are expected to resonate in the range of 7.5-8.5 ppm. chemicalbook.com

Formyl Proton: The aldehyde proton (CHO) is highly deshielded and is expected to appear as a singlet at a chemical shift of approximately 9.9-10.1 ppm. chemicalbook.com

N,N-dimethyl Protons: The six protons of the two N-methyl groups are chemically equivalent and will appear as a single, sharp singlet. Due to the restricted rotation around the C-N amide bond, these two methyl groups could potentially be non-equivalent, leading to two distinct singlets. Their chemical shift is anticipated to be in the range of 2.9-3.1 ppm.

3-Methyl Protons: The protons of the methyl group attached to the benzene ring will appear as a singlet, typically in the region of 2.3-2.6 ppm.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Formyl-H9.9 - 10.1Singlet
Aromatic-H7.5 - 8.5Multiplet
N(CH₃)₂2.9 - 3.1Singlet
Ar-CH₃2.3 - 2.6Singlet

Carbon-13 NMR (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbons: The formyl (CHO) and amide (C=O) carbonyl carbons are the most deshielded, with expected chemical shifts in the regions of 190-195 ppm and 168-172 ppm, respectively.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts between 120 and 150 ppm. The carbons attached to the formyl, amide, and methyl groups will have higher chemical shifts (more deshielded) compared to the others. For instance, in 4-formylbenzoic acid, the aromatic carbons resonate between approximately 129 and 140 ppm. chemicalbook.com

Methyl Carbons: The N,N-dimethyl carbons are expected around 35-40 ppm, while the aromatic methyl carbon will be in the range of 15-20 ppm.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Formyl)190 - 195
C=O (Amide)168 - 172
Aromatic-C120 - 150
N(CH₃)₂35 - 40
Ar-CH₃15 - 20

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily helping to confirm the connectivity of the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used, for instance, to confirm the proximity of the 3-methyl group to the adjacent aromatic proton. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key expected absorption bands are:

C=O Stretching (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

C=O Stretching (Aldehyde): A sharp, strong band should appear around 1700-1720 cm⁻¹.

C-H Stretching (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

C-N Stretching (Amide): This vibration typically appears in the range of 1350-1450 cm⁻¹.

Aromatic C=C Stretching: Several bands of variable intensity are expected between 1450 and 1600 cm⁻¹.

C-H Stretching (Aromatic and Alkyl): Signals for aromatic C-H stretching will be just above 3000 cm⁻¹, while those for the methyl groups will be just below 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₁H₁₃NO₂. The expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition. nih.govresearchgate.net

Predicted HRMS Data:

IonCalculated Exact Mass
[M+H]⁺192.1025
[M+Na]⁺214.0844

X-ray Crystallography for Solid-State Structural Analysis (Applicable for related benzamide (B126) structures and theoretical studies)

While a crystal structure for this compound itself is not publicly available, analysis of related benzamide structures provides valuable insights into its likely solid-state conformation. nih.gov X-ray crystallography of similar compounds reveals details about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level. For a compound like this compound, these methods can offer deep insights into its fundamental nature.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized geometry and electronic properties of molecules. For this compound, a DFT study would typically commence with the construction of an initial 3D model of the molecule. This structure would then be subjected to a geometry optimization calculation.

A common approach involves using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set, for instance, 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, crucial for molecules with heteroatoms and potential for intramolecular interactions.

The output of such a calculation would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map can be determined. These calculations can reveal regions of the molecule that are electron-rich or electron-poor, offering clues about its reactivity.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the amide group and the bond connecting the formyl group to the benzene ring in this compound, can exist in multiple conformations. A conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the energy at each step. The resulting data can be plotted to create a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

For this compound, the orientation of the formyl group and the N,N-dimethylamide group relative to the benzene ring would be of primary interest. The relative energies of the different conformers can be calculated with high accuracy using DFT, providing insight into the conformational preferences of the molecule at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. arxiv.orgnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Following a geometry optimization, a GIAO-DFT calculation would be performed to compute the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. nih.gov

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) and Raman spectra. These can be calculated from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov A frequency calculation performed on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies. scirp.org These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net The predicted spectrum can help in identifying characteristic functional group vibrations, such as the C=O stretching of the aldehyde and amide groups, and the C-N stretching of the amide.

A hypothetical table of predicted vibrational frequencies for the key functional groups is presented below.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
AldehydeC=O Stretch1700 - 1720
AmideC=O Stretch1650 - 1670
Aromatic RingC=C Stretch1450 - 1600
AmideC-N Stretch1300 - 1400

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Formyl-3,N,N-trimethylbenzamide, and how can reaction conditions be optimized to minimize decomposition?

  • Methodological Answer : A typical synthesis involves multi-step reactions, such as coupling a benzaldehyde derivative with a substituted amine under controlled conditions. For example, analogous benzamide syntheses often use O-benzyl hydroxylamine and acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane, with sodium carbonate as a base . Optimization includes:

  • Temperature control : Maintaining temperatures below 40°C to prevent thermal decomposition, as DSC studies show instability in similar amides .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Hazard mitigation : Conducting Ames testing to assess mutagenicity risks, as seen in anomeric amide derivatives .

Q. How can the structure of this compound be validated after synthesis?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., formyl and methyl groups at positions 4 and 3, respectively) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths and angles, as demonstrated for structurally related benzamides .

Advanced Research Questions

Q. How do substituents on the benzamide core (e.g., trifluoromethyl or nitro groups) influence the compound’s stability and bioactivity?

  • Methodological Answer :

  • Stability : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability by reducing oxidative degradation, as observed in similar compounds .
  • Bioactivity : Substituents modulate interactions with biological targets. For example, nitro groups in 4-nitrobenzamide derivatives increase antibacterial activity by targeting bacterial enzymes like acps-pptase .
  • Experimental validation : Use comparative assays (e.g., enzyme inhibition studies) and computational docking to quantify substituent effects .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for benzamide derivatives?

  • Methodological Answer :

  • Standardized assays : Ensure consistent conditions (e.g., pH, temperature) across studies. For instance, discrepancies in IC50 values for enzyme inhibitors may arise from varying assay protocols .
  • Structural analogs : Synthesize and test derivatives with systematic substituent changes (e.g., replacing trifluoromethyl with methyl groups) to isolate contributing factors .
  • Meta-analysis : Cross-reference data from PubChem, Acta Crystallographica, and peer-reviewed journals to identify trends .

Q. How can computational tools aid in designing derivatives of this compound with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability data from similar compounds .
  • Molecular dynamics simulations : Predict binding affinities to target proteins (e.g., bacterial enzymes) using software like AutoDock .
  • ADMET prediction : Tools like SwissADME estimate absorption and toxicity risks early in design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-3,N,N-trimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Formyl-3,N,N-trimethylbenzamide

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